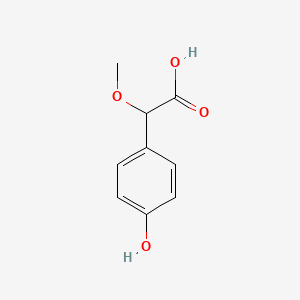

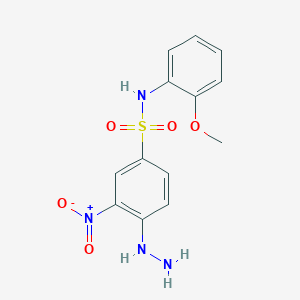

![molecular formula C21H18N4O4S B2448297 4-methyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-nitrobenzenesulfonamide CAS No. 865612-13-1](/img/structure/B2448297.png)

4-methyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-nitrobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-methyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-nitrobenzenesulfonamide” belongs to a class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring. Imidazole is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions .

Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized using a solvent- and catalyst-free method by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines can be confirmed by 1H and 13C NMR and mass spectral analysis .Chemical Reactions Analysis

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridines can be determined using various spectroscopic techniques such as NMR .Scientific Research Applications

Chemical Synthesis and Structural Analysis

Rhodium-Catalyzed Bis-cyanation : Zhu et al. (2017) described a Cp*Rh(III)-catalyzed bis-cyanation of arylimidazo[1,2-α]pyridines, showcasing broad functional group tolerance and high yields. This highlights the compound's utility in selective chemical synthesis (Zhu et al., 2017).

Crystal Structure Analysis : Dhanalakshmi et al. (2018) conducted a crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives. This research provides insights into the molecular structure and interactions of such compounds (Dhanalakshmi et al., 2018).

Synthesis of Derivatives and Potential Applications

Synthesis of Thiazoline and Triazole Derivatives : Cesur et al. (1994) synthesized various thiazoline and triazole derivatives of imidazo[1,2-a]pyridine, exploring their potential as anticonvulsants. This indicates the compound's role in creating bioactive molecules (Cesur & Cesur, 1994).

Cytotoxic Activity Study : Vilchis-Reyes et al. (2010) examined 2-methylimidazo[1,2-a]pyridine-substituted 2-aminopyrimidines derivatives for cytotoxic activity, indicating potential in cancer research (Vilchis-Reyes et al., 2010).

Synthesis of Antimicrobial Derivatives : Patel et al. (2011) focused on the synthesis of benzenesulfonamide derivatives with antimicrobial activity. This underscores the compound's utility in developing new antimicrobial agents (Patel et al., 2011).

Molecular and Pharmacological Research

Metabolism Studies : Alexander et al. (1989) investigated the metabolism of imidazo[4,5-b]pyridine derivatives in rats, providing insights into pharmacokinetics and metabolic pathways relevant to drug development (Alexander et al., 1989).

Antineoplastic Activity Research : Abdel-Hafez (2007) synthesized and evaluated benzo[4,5]imidazo[1,2-a]pyrimidine derivatives for antineoplastic activity, contributing to cancer research and drug discovery (Abdel-Hafez, 2007).

Development of Antiviral Agents : Hamdouchi et al. (1999) created imidazo[1,2-a]pyridines derivatives to test as antirhinovirus agents, illustrating the compound's role in antiviral drug development (Hamdouchi et al., 1999).

Mechanism of Action

Target of Action

They have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Mode of Action

For instance, as CDK inhibitors, they can interfere with the cell cycle and potentially halt the proliferation of cancer cells . As calcium channel blockers, they can affect the movement of calcium ions within cells, influencing muscle contraction and electrical conduction in the heart . As GABA A receptor modulators, they can impact neurotransmission in the brain .

Biochemical Pathways

These could include pathways involved in cell cycle regulation (through CDK inhibition), muscle contraction and cardiac function (through calcium channel blocking), and neurotransmission (through GABA A receptor modulation) .

Result of Action

For instance, it could inhibit cell proliferation (as a CDK inhibitor), affect muscle contraction and heart function (as a calcium channel blocker), and modulate neurotransmission (as a GABA A receptor modulator) .

Future Directions

The development of more efficient methods for the synthesis of imidazo[1,2-a]pyridines, particularly considering today’s environmental concerns combined with economic aspects, is a future direction in this field . Additionally, the design of new imidazo[1,2-a]pyridine derivatives that act against human PI3 Kα active site is a research hotspot in molecular targeted therapy in the treatment of cancer .

Properties

IUPAC Name |

4-methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O4S/c1-14-5-10-18(12-20(14)25(26)27)30(28,29)23-17-8-6-16(7-9-17)19-13-24-11-3-4-15(2)21(24)22-19/h3-13,23H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAOSGKCGVDONQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC=C(C4=N3)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

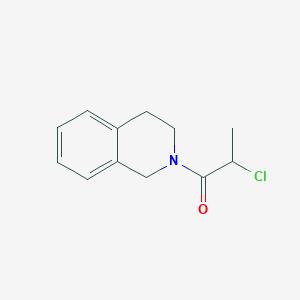

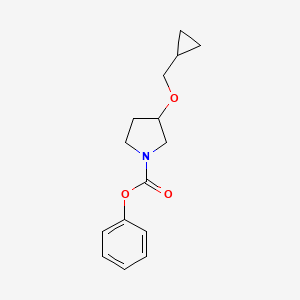

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride](/img/structure/B2448215.png)

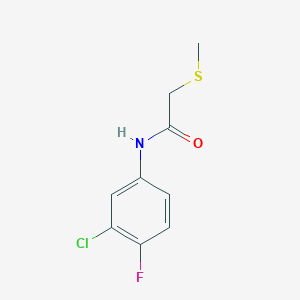

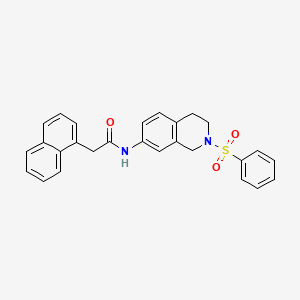

![3-Tert-butyl-7,9-dimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2448220.png)

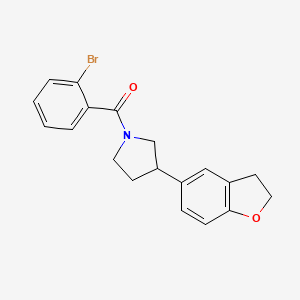

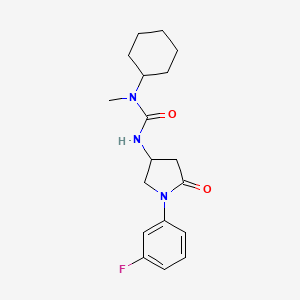

![3,4,5-trimethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2448227.png)

![2-cyano-N-(2,6-dimethylphenyl)-3-[2-(4-methylphenyl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2448229.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2448233.png)

![benzo[d][1,3]dioxol-5-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2448236.png)